molecular formula C6H6 B1215225 1,5-Hexadiyne CAS No. 628-16-0

1,5-Hexadiyne

Cat. No.: B1215225
CAS No.: 628-16-0
M. Wt: 78.11 g/mol
InChI Key: YFIBSNDOVCWPBL-UHFFFAOYSA-N
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Description

1,5-Hexadiyne is an organic compound with the molecular formula C(_6)H(_6). It is a colorless liquid that is known for its high reactivity due to the presence of two triple bonds. This compound is also referred to as bipropargyl or dipropargyl. It is used primarily as an intermediate in organic synthesis and has applications in various fields including materials science and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

1,5-Hexadiyne plays a significant role in biochemical reactions, particularly in the preparation of bisdehydro annulene and biphenylene . It interacts with various enzymes and proteins, including organotin dihydrides, to form linear organotin polymers . These interactions are crucial for the synthesis of complex molecules and the regulation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit ammonia and alkane oxidation in microorganisms, which can affect cellular respiration and energy production . Additionally, this compound can impact the expression of genes involved in metabolic pathways, leading to changes in cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as a bifunctional enzyme probe for the fluorescent labeling of cells via the Cu(I)-catalyzed alkyne-azide cycloaddition reaction . This interaction allows for the visualization of enzyme systems and provides insights into the molecular mechanisms underlying its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can undergo unimolecular isomerization, which may influence its biochemical properties and interactions with biomolecules . Understanding these temporal effects is crucial for accurately assessing its impact in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . It is important to determine the optimal dosage for experimental studies to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of complex molecules and the regulation of metabolic flux. It interacts with enzymes and cofactors that play a role in these pathways, influencing the levels of metabolites and the overall metabolic balance . Understanding these interactions is essential for elucidating the metabolic role of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical effects . Studying the transport and distribution of this compound provides insights into its cellular dynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its role in cellular processes and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Hexadiyne can be synthesized through several methods, one of the most common being the coupling of propargyl halides with acetylene. This reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction proceeds as follows:

CH2=CH-CH2Br+HC≡CHPd, K2CO3CH2=CH-CH2C≡C-CH2CH2C≡CH\text{CH}_2\text{=CH-CH}_2\text{Br} + \text{HC≡CH} \xrightarrow{\text{Pd, K}_2\text{CO}_3} \text{CH}_2\text{=CH-CH}_2\text{C≡C-CH}_2\text{CH}_2\text{C≡CH} CH2​=CH-CH2​Br+HC≡CHPd, K2​CO3​​CH2​=CH-CH2​C≡C-CH2​CH2​C≡CH

Industrial Production Methods

Industrial production of this compound often involves the same coupling reactions but on a larger scale. The process requires stringent control of reaction conditions to prevent polymerization and ensure high yield. The use of stabilizers such as butylated hydroxytoluene (BHT) is common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

1,5-Hexadiyne undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of this compound can yield hexane or hexenes depending on the reaction conditions and catalysts used.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 1,5-dibromohexane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Bromine or chlorine in the presence of light or a catalyst.

Major Products

Scientific Research Applications

1,5-Hexadiyne has several applications in scientific research:

Comparison with Similar Compounds

1,5-Hexadiyne can be compared with other similar compounds such as:

    1,4-Hexadiyne: Similar in structure but with the triple bonds positioned differently, leading to different reactivity and applications.

    1,6-Hexadiyne: Another isomer with different physical and chemical properties.

    1,5-Hexadiene: Contains double bonds instead of triple bonds, resulting in different reactivity and uses.

The uniqueness of this compound lies in its specific positioning of triple bonds, which makes it particularly useful in certain synthetic applications and research contexts .

Properties

IUPAC Name

hexa-1,5-diyne
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InChI

InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIBSNDOVCWPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6
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DSSTOX Substance ID

DTXSID6060848
Record name 1,5-Hexadiyne
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Molecular Weight

78.11 g/mol
Source PubChem
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Physical Description

Clear liquid; [MSDSonline] Boiling point = 86 deg C; [ChemIDplus]
Record name 1,5-Hexadiyne
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CAS No.

628-16-0
Record name 1,5-Hexadiyne
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Record name Dipropargyl
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Record name 1,5-Hexadiyne
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Record name Hexa-1,5-diyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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